molecular formula C21H23ClN2O B564389 3-Methoxy-N-methyldesloratadine-d4 CAS No. 1189445-21-3

3-Methoxy-N-methyldesloratadine-d4

Cat. No.: B564389
CAS No.: 1189445-21-3
M. Wt: 358.902
InChI Key: ONYKRGLBQBBZDH-YQUBHJMPSA-N
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Description

3-Methoxy-N-methyldesloratadine-d4 is a deuterated analog of 3-Methoxy-N-methyldesloratadine, which is an impurity of Desloratadine. This compound is primarily used in scientific research, particularly in the field of proteomics. Its molecular formula is C21H19D4ClN2O, and it has a molecular weight of 358.90 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and often customized based on the requirements of the research .

Industrial Production Methods

Industrial production of 3-Methoxy-N-methyldesloratadine-d4 is typically carried out through custom synthesis. Companies like SynZeal and Santa Cruz Biotechnology offer this compound with detailed characterization data compliant with regulatory guidelines .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyldesloratadine-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, and methanol. The conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of the compound.

Scientific Research Applications

3-Methoxy-N-methyldesloratadine-d4 is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-methyldesloratadine: The non-deuterated analog of 3-Methoxy-N-methyldesloratadine-d4.

    Desloratadine: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which make it useful in specific types of research, such as metabolic studies and analytical method development.

Biological Activity

3-Methoxy-N-methyldesloratadine-d4 is a deuterated analog of 3-Methoxy-N-methyldesloratadine, primarily recognized as an impurity of Desloratadine, an antihistamine used to treat allergic symptoms. The incorporation of deuterium in its structure enhances its utility in various scientific research applications, particularly in pharmacokinetics and metabolic studies. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C21H19D4ClN2O
  • Molecular Weight : 358.90 g/mol
  • CAS Number : 1189445-21-3

This compound exhibits biological activity primarily through its interaction with histamine receptors. As a derivative of Desloratadine, it is believed to function as an antagonist at the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, the compound can alleviate symptoms associated with allergies such as sneezing, itching, and runny nose.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antihistaminic Activity : It competes with histamine for binding sites on H1 receptors, thereby inhibiting the physiological effects of histamine.
  • Sedative Effects : While primarily non-sedating, some studies suggest that deuterated compounds may exhibit altered pharmacokinetics leading to mild sedative properties.
  • Metabolic Stability : The presence of deuterium can enhance metabolic stability, potentially leading to prolonged action and reduced clearance rates in vivo.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties and applications of this compound:

  • Proteomics Research : It has been utilized in proteomics to study protein interactions and functions due to its isotopic labeling, which aids in mass spectrometry detection and quantification.
  • Drug Metabolism Studies :
    • A study demonstrated that deuterated analogs show altered metabolic pathways compared to their non-deuterated counterparts. This characteristic is particularly useful in understanding drug metabolism and pharmacokinetics.
  • Analytical Method Development :
    • The compound serves as a reference standard in the development of analytical methods for detecting Desloratadine and its impurities. Its unique isotopic signature allows for precise quantification in complex biological matrices.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeMolecular WeightH1 Antagonist ActivityApplication Area
This compoundDeuterated analog358.90 g/molYesProteomics, Drug Metabolism
3-Methoxy-N-methyldesloratadineNon-deuterated analog354.87 g/molYesAllergy Treatment
DesloratadineParent compound310.83 g/molYesAllergy Treatment

Properties

IUPAC Name

13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRGLBQBBZDH-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676017
Record name 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189445-21-3
Record name 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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